molecular formula C22H18FN3O3 B2760383 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2034295-92-4

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2760383
CAS No.: 2034295-92-4
M. Wt: 391.402
InChI Key: VTOIGSWBUQLWQR-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and a xanthene ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including the bases of DNA and RNA. Xanthene is a tricyclic compound that forms the core of several dyes and pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions . The pyrimidine ring could be formed through a condensation reaction of a beta-amino acid and a beta-keto ester . The xanthene ring could be formed through a condensation reaction of a phenol and an aromatic aldehyde.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolidine ring would introduce a degree of three-dimensionality to the molecule, as it is not a flat ring . The pyrimidine and xanthene rings would likely be planar. The presence of the fluorine atom on the pyrimidine ring could have significant effects on the electronic properties of the molecule.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings. These compounds are obtained through a three-step substitution reaction. Their structures have been confirmed via FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Additionally, density functional theory (DFT) was employed for molecular structure calculations, which matched the X-ray diffraction values. This study revealed some physicochemical properties of the compounds, emphasizing their importance in material science and chemical synthesis research (P.-Y. Huang et al., 2021).

Anticonvulsant Agent Synthesis

A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone compounds were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. The research highlighted one compound with significant efficacy and safety, suggesting potential as a new treatment for convulsive disorders. This underscores the chemical's relevance in pharmaceutical research aimed at developing safer and more effective anticonvulsant medications (S. Malik & S. Khan, 2014).

Fluorophore Development

Research on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution demonstrated the potential of fluorination to enhance photostability and improve spectroscopic properties of fluorophores. This method offers scalable access to fluorinated analogs of well-known dyes like fluorescein and rhodamine, contributing significantly to fields requiring fluorescent tagging and imaging, such as biochemistry and molecular biology (Zachary R. Woydziak et al., 2012).

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c23-14-11-24-22(25-12-14)28-15-9-10-26(13-15)21(27)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11-12,15,20H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOIGSWBUQLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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